2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid
Overview
Description
“2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid” is a chemical compound with the linear formula C7H4Cl2O4S . It has a molecular weight of 255.08 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid” is represented by the linear formula C7H4Cl2O4S . The average mass is 255.075 Da and the mono-isotopic mass is 253.920731 Da .
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid is utilized in the synthesis of various organic compounds. For instance, Zheng Jian-hong (2012) described its role in the synthesis of Chloranthraniliprole, a chemical used in pesticides, demonstrating the acid's utility in complex organic syntheses involving multiple steps and reactions (Zheng Jian-hong, 2012).
Method Development in Organic Synthesis
A. Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, a related compound, highlighting the importance of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid in methodological advancements in organic synthesis (Daniewski et al., 2002).
Photocatalytic Applications
The compound's role in photocatalytic applications is evidenced by the work of Zahra Khodami and Alireza Nezamzadeh-Ejhieh (2015), who investigated the photocatalytic degradation of organic compounds using ZnO–SnO2/nano clinoptilolite systems, with 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid being a subject of study (Khodami & Nezamzadeh-Ejhieh, 2015).
Antibacterial and Antifungal Applications
The compound has been used in the synthesis of derivatives with potential antibacterial and antifungal properties. B. Abbavaram and H. Reddyvari (2013) reported the synthesis of bifunctional sulfonamide-amide derivatives from 4-methyl benzoic acid and chlorosulfonic acid, demonstrating the compound's relevance in medicinal chemistry (Abbavaram & Reddyvari, 2013).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-chlorosulfonyl-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIWQVVPGTYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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